Ethiolate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethiolate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by alkylation with ethyl iodide. The reaction conditions typically involve:
Temperature: Moderate temperatures around 20-30°C.
Solvent: Often conducted in an organic solvent like ethanol or acetone.
Catalyst: A base such as sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Including distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethiolate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions where the ethyl group can be replaced by other alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Alkylated derivatives: From substitution reactions
Scientific Research Applications
Ethiolate has several applications in scientific research:
Biochemistry: Used as a biochemical tool to study lipid metabolism and enzyme inhibition.
Agriculture: Employed as a herbicide to control weed growth in various crops.
Environmental Science: Studied for its environmental impact and degradation pathways.
Analytical Chemistry: Utilized as a standard in chromatographic techniques for pesticide analysis
Mechanism of Action
Ethiolate exerts its herbicidal effects by inhibiting lipid metabolism in plants. It specifically targets enzymes involved in the synthesis of fatty acids, which are essential for cell membrane formation and energy storage. This inhibition leads to the disruption of cell growth and division, ultimately causing the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Butylate: Another thiocarbamate herbicide with similar applications.
Molinate: Used for weed control in rice paddies.
Thiobencarb: Employed in controlling grassy weeds in rice fields.
Uniqueness
Ethiolate is unique in its specific inhibition of lipid metabolism, which makes it particularly effective against certain types of weeds. Its chemical structure also allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
S-ethyl N,N-diethylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-4-8(5-2)7(9)10-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARIWGPBHKPYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041925 | |
Record name | Ethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-55-1 | |
Record name | Ethiolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethiolate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethiolat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHIOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PT8NM2AQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethiolat is a superoxide dismutase inhibitor. [] This means it blocks the enzyme superoxide dismutase, which is responsible for converting superoxide radicals (O₂•⁻) into less reactive molecules. By inhibiting this enzyme, Ethiolat increases the levels of superoxide radicals within the cells. While the exact mechanism is not fully detailed in the study, the researchers hypothesize that this increase in superoxide levels somehow interferes with the signaling pathway by which nitric oxide (NO) normally inhibits ENaC activity in alveolar type 2 cells. [] Further research is needed to fully elucidate the interplay between superoxide, nitric oxide, and ENaC regulation in this context.
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